molecular formula C17H20N4O2S B2730884 (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034303-34-7

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No. B2730884
CAS RN: 2034303-34-7
M. Wt: 344.43
InChI Key: PVYRYLLMTMJJSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H20N4O2S and its molecular weight is 344.43. The purity is usually 95%.
BenchChem offers high-quality (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Medicinal Chemistry and Drug Design

Piperidines are essential building blocks in drug development. The compound’s piperidine ring offers structural diversity and favorable pharmacokinetic properties. Researchers explore modifications of this scaffold to create novel drugs. For instance, the synthesis of piperidine derivatives can lead to potential therapeutics for various diseases, including cancer, neurological disorders, and infectious diseases .

Dual Kinase Inhibitors

The compound’s structure suggests potential kinase inhibition activity. Dual inhibitors targeting multiple kinases have gained interest in cancer therapy. Investigating its effects on kinases like anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) could reveal promising leads for personalized cancer treatment .

Anti-Fibrotic Agents

Considering the presence of a pyridine moiety, this compound might exhibit anti-fibrotic properties. Pirfenidone, a clinically approved anti-fibrotic drug, shares structural similarities with our compound. Further studies could explore its effects on fibrosis-related pathways .

Neuroprotective Compounds

The compound’s heterocyclic structure resembles known neuroprotective agents. Researchers could evaluate its potential in preventing neurodegenerative diseases or mitigating neuronal damage. Docking studies and in vitro assays may shed light on its neuroprotective mechanisms .

Antifungal Activity

The presence of a pyrimidine ring suggests antifungal potential. Researchers could assess its efficacy against fungal pathogens. For instance, derivatives containing a trifluoromethylpyridine group have shown fungicidal activity. Investigating this compound’s antifungal properties could lead to new therapeutic options .

Bioisosterism and Novel Heterocycles

By leveraging the compound’s 2-amino-pyridine core, researchers can explore bioisosterism. Synthesizing novel heterocycles based on this scaffold may yield compounds with diverse biological activities. For instance, thieno[2,3-d]pyrimidine-alkyne Mannich base hybrids have been investigated for their antibacterial and neuroprotective effects .

Mechanism of Action

The mechanism of action of this compound is not known. As it is intended for research use only, it may be used in studies to investigate its interactions with various biological targets .

Future Directions

The future research directions for this compound could include investigating its interactions with various biological targets, determining its physical and chemical properties, and studying its reactivity . These studies could provide valuable information about the potential uses of this compound in various fields of research.

properties

IUPAC Name

[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methylsulfanylpyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2S/c1-12-18-9-7-15(20-12)23-13-5-4-10-21(11-13)17(22)14-6-3-8-19-16(14)24-2/h3,6-9,13H,4-5,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYRYLLMTMJJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=C(N=CC=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2-Methylpyrimidin-4-yl)oxy)piperidin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.